molecular formula C18H16O3 B11510648 6-Acetyl-3-(furan-2-yl)-5-phenylcyclohex-2-en-1-one

6-Acetyl-3-(furan-2-yl)-5-phenylcyclohex-2-en-1-one

Cat. No.: B11510648
M. Wt: 280.3 g/mol
InChI Key: DJZZJABZXHWXKR-UHFFFAOYSA-N
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Description

6-Acetyl-3-(furan-2-yl)-5-phenylcyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by the presence of an acetyl group, a furan ring, and a phenyl group attached to a cyclohexenone core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-3-(furan-2-yl)-5-phenylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between a furan derivative and a phenyl-substituted cyclohexanone in the presence of an acid catalyst can lead to the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-3-(furan-2-yl)-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The furan and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Acetyl-3-(furan-2-yl)-5-phenylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-Acetyl-3-(furan-2-yl)-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Acetyl-3,5-di(2-furyl)-2-cyclohexen-1-one: This compound has two furan rings instead of one.

    6-Acetyl-3,5-di(phenyl)-2-cyclohexen-1-one: This compound has two phenyl groups instead of one.

Uniqueness

6-Acetyl-3-(furan-2-yl)-5-phenylcyclohex-2-en-1-one is unique due to the presence of both a furan and a phenyl group, which imparts distinct chemical and biological properties. This combination allows for a diverse range of reactions and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

6-acetyl-3-(furan-2-yl)-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C18H16O3/c1-12(19)18-15(13-6-3-2-4-7-13)10-14(11-16(18)20)17-8-5-9-21-17/h2-9,11,15,18H,10H2,1H3

InChI Key

DJZZJABZXHWXKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(CC(=CC1=O)C2=CC=CO2)C3=CC=CC=C3

Origin of Product

United States

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